molecular formula C16H13F6N3O2 B13361744 Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

Cat. No.: B13361744
M. Wt: 393.28 g/mol
InChI Key: ACPFCPULKUGRNE-ONEGZZNKSA-N
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Description

Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of trifluoromethyl groups and the triazole ring in its structure suggests potential biological activity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate acylating agents.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Esterification: The final step involves the esterification of the triazole derivative with isopropyl acrylate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the isopropyl group.

    Reduction: Reduction reactions can occur, potentially affecting the acrylate moiety or the triazole ring.

    Substitution: The trifluoromethyl groups and the triazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antifungal agents, and antimicrobial compounds. The presence of trifluoromethyl groups can enhance the biological activity and stability of the compound.

Medicine

Pharmaceutical research may investigate this compound for its potential therapeutic applications, including its use as an antifungal, antiviral, or anticancer agent. The triazole ring is a common motif in many drugs due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl groups may enhance the compound’s binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Itraconazole: Another triazole antifungal with multiple trifluoromethyl groups.

    Voriconazole: A triazole derivative used in the treatment of fungal infections.

Uniqueness

Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Biological Activity

Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate is a synthetic compound characterized by a triazole moiety and a trifluoromethyl-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₂F₆N₃O₂
  • Molecular Weight : 472.19 g/mol
  • CAS Number : 1642300-93-3

The unique structure of this compound includes a trifluoromethyl group that enhances its lipophilicity and biological activity, making it a promising candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. The presence of the trifluoromethyl groups contributes to enhanced pharmacodynamics and pharmacokinetics.

Case Studies on Antimicrobial Efficacy

  • Antifungal Activity :
    • Compounds related to triazoles have shown potent antifungal effects against various strains of fungi. For instance, studies have demonstrated that certain triazole derivatives possess higher efficacy than established antifungals like fluconazole against resistant strains of Candida albicans .
    • In vitro tests indicated that the compound exhibits minimum inhibitory concentrations (MICs) comparable to or lower than those of traditional antifungal agents, suggesting its potential as an effective treatment for fungal infections .
  • Antibacterial Activity :
    • Similar triazole compounds have been reported to inhibit the growth of drug-resistant bacteria. The structural features of this compound may play a crucial role in combating infections caused by resistant strains .
    • Specific studies have shown that related compounds can demonstrate significant activity against Staphylococcus aureus and Escherichia coli, indicating the potential for clinical applications in treating bacterial infections .

Anticancer Potential

The anticancer activity of compounds containing triazole rings has been well-documented. This compound is hypothesized to exhibit similar properties.

Research Findings on Anticancer Activity

  • In Vitro Studies :
    • Several studies have evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines. For instance, compounds with structural similarities have shown IC₅₀ values in the low micromolar range against human colon cancer (HCT116) and breast cancer (T47D) cell lines .
    • Molecular docking studies suggest that these compounds may inhibit specific targets involved in cancer cell proliferation, such as tyrosine kinases .

Comparative Analysis of Biological Activity

Compound Activity Type MIC/IC₅₀ Values Reference
This compoundAntifungal<0.05 μg/mL against resistant strains
Triazole Derivative AAntibacterial0.48 μg/mL against MDR M. tuberculosis
Triazole Derivative BAnticancerIC₅₀ = 6.2 μM against HCT116

Properties

Molecular Formula

C16H13F6N3O2

Molecular Weight

393.28 g/mol

IUPAC Name

propan-2-yl (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate

InChI

InChI=1S/C16H13F6N3O2/c1-9(2)27-13(26)3-4-25-8-23-14(24-25)10-5-11(15(17,18)19)7-12(6-10)16(20,21)22/h3-9H,1-2H3/b4-3+

InChI Key

ACPFCPULKUGRNE-ONEGZZNKSA-N

Isomeric SMILES

CC(C)OC(=O)/C=C/N1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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